(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile
Übersicht
Beschreibung
“®-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile”, also known as ABT 239, belongs to the class of organic compounds known as phenylbenzofurans . These are organic aromatic compounds that contain a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O . It contains a pyrrolidinyl group, an ethyl group, a benzofuran group, and a benzonitrile group .Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Antagonist
ABT-239 is an H3-receptor inverse agonist . It has been developed by Abbott and is more active at the human H3 receptor than comparable agents such as thioperamide, ciproxifan, and cipralisant .
Stimulant and Nootropic Effects
ABT-239 has stimulant and nootropic effects . Nootropics are drugs or supplements that can boost brain function. Given its stimulant properties, ABT-239 could potentially enhance cognitive performance.
Treatment for ADHD
ABT-239 has been investigated as a treatment for Attention Deficit Hyperactivity Disorder (ADHD) . Its stimulant properties could potentially help increase attention and decrease impulsiveness and hyperactivity in patients with ADHD.
Treatment for Alzheimer’s Disease
ABT-239 has been explored as a potential treatment for Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. ABT-239’s nootropic effects could potentially help improve memory and cognitive function in Alzheimer’s patients.
Treatment for Schizophrenia
ABT-239 has also been investigated as a treatment for schizophrenia . Schizophrenia is a serious mental disorder in which people interpret reality abnormally. The potential cognitive-enhancing effects of ABT-239 could be beneficial for patients with schizophrenia.
Amelioration of Fetal Ethanol-Induced Deficits
Research has shown that ABT-239 can ameliorate fetal ethanol-induced long-term potentiation (LTP) deficits . This suggests that histamine H3 receptor antagonists like ABT-239 may have utility for treating fetal ethanol-associated synaptic plasticity and learning deficits .
Synthesis and Scale-Up
A facile and scalable synthesis of ABT-239 has been developed starting from commercially available 4’-hydroxy-biphenyl-4-carbonitrile . The synthesis comprised four chemical steps and a salt formation step with an overall yield of 40% . This process required no chromatographic purification throughout the synthesis and was successfully demonstrated on scale-up to prepare 1.7 kg of the target ABT-239 .
Potential Impact on Histaminergic Modulation
The differential effect of ABT-239 in fetal alcohol offspring compared with controls raises questions about the impact of fetal ethanol exposure on histaminergic modulation of excitatory neurotransmission in affected offspring . This suggests that ABT-239 and similar compounds could potentially be used to study and understand the role of histaminergic modulation in the brain .
Wirkmechanismus
Target of Action
ABT-239, also known as ®-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, is primarily an H3-receptor inverse agonist . The H3 receptor is highly expressed in the central nervous system (CNS) and is considered a relevant target in CNS disorders .
Mode of Action
As an inverse agonist of the H3 receptor, ABT-239 binds to this receptor with high affinity . It reverses agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization . It also competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes .
Biochemical Pathways
The interaction of ABT-239 with the H3 receptor influences several biochemical pathways. It enhances cognition and attention by potently affecting the histaminergic and cholinergic pathways . It also inhibits constitutive [35S]GTPγS binding at both rat and human H3 receptors .
Pharmacokinetics
ABT-239 demonstrates good pharmacokinetic characteristics. It has a half-life (t1/2) ranging from 4 to 29 hours, corresponding with clearance values and metabolic turnover in liver microsomes from various species . It also has good oral bioavailability, ranging from 52 to 89% .
Result of Action
The action of ABT-239 results in stimulant and nootropic effects . It has been investigated as a treatment for ADHD, Alzheimer’s disease, and schizophrenia . In animal studies, ABT-239 has shown the potential to abolish or prevent restraint stress-induced spatial memory impairments and cognitive deficits .
Action Environment
Environmental factors such as stress can influence the action of ABT-239. For instance, in a study involving stressed and non-stressed rats, ABT-239 was found to differentially modify cognitive function under the impact of restraint stress . .
Eigenschaften
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYZKCRXNRKRC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196710 | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile | |
CAS RN |
460746-46-7 | |
Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-239 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.